molecular formula C9H10N2OS B8412035 2-Propyl-4H-thiazolo[5,4-b]pyridin-7-one

2-Propyl-4H-thiazolo[5,4-b]pyridin-7-one

Cat. No.: B8412035
M. Wt: 194.26 g/mol
InChI Key: JJBHZFRAKJLYOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propyl-4H-thiazolo[5,4-b]pyridin-7-one is a useful research compound. Its molecular formula is C9H10N2OS and its molecular weight is 194.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Kinase Inhibition

Recent studies have highlighted the efficacy of thiazolo[5,4-b]pyridine derivatives, including 2-Propyl-4H-thiazolo[5,4-b]pyridin-7-one, as inhibitors of various kinases involved in cancer progression. Notably, these compounds have shown promise against the c-KIT enzyme, which is often mutated in gastrointestinal stromal tumors (GISTs).

  • Case Study: c-KIT Inhibition
    A study synthesized 31 thiazolo[5,4-b]pyridine derivatives and evaluated their inhibitory effects on c-KIT. The compound labeled 6r exhibited an IC50 value of 4.77 μM against the c-KIT V560G/D816V double mutant, significantly outperforming imatinib, a standard treatment for GISTs. Additionally, it demonstrated a GI50 value of 1.15 μM on HMC1.2 cells with mutations in c-KIT .

PI3K Inhibition

Another significant application of this compound derivatives is their role as phosphoinositide 3-kinase (PI3K) inhibitors.

  • Case Study: Structure-Activity Relationship (SAR)
    A representative compound from this class showed an IC50 of 3.6 nM against PI3Kα. Molecular docking studies indicated that the thiazolo[5,4-b]pyridine scaffold fits well into the ATP binding pocket of PI3Kα, forming crucial hydrogen bonds that enhance its inhibitory activity .

Apoptosis Induction

Studies have demonstrated that compounds derived from this scaffold can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Cell Cycle Arrest

Research indicates that treatment with these compounds leads to cell cycle arrest at various phases, contributing to their antiproliferative effects .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

ApplicationTarget KinaseIC50 ValueNotes
c-KIT Inhibitionc-KIT4.77 μMSuperior to imatinib for GISTs
PI3K InhibitionPI3Kα3.6 nMStrong binding interactions identified via docking
Apoptosis InductionVarious cancersN/AInduces caspase activation and cell death
Cell Cycle ArrestVarious cancersN/ALeads to significant reductions in proliferating cells

Properties

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

2-propyl-4H-[1,3]thiazolo[5,4-b]pyridin-7-one

InChI

InChI=1S/C9H10N2OS/c1-2-3-7-11-8-6(12)4-5-10-9(8)13-7/h4-5H,2-3H2,1H3,(H,10,12)

InChI Key

JJBHZFRAKJLYOP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(S1)NC=CC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product of Example 5E (230 mg, 0.7781 mmol) was added to refluxing diphenyl ether (5 mL) under a nitrogen atmosphere. After refluxing for 5 minutes, the solution was cooled in an ice bath and diluted with hexanes (50 mL). The resulting golden solid was collected by vacuum filtration and thoroughly washed with hexanes to give the title compound (125 mg, 0.644 mmol, 83%).
Name
product
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
83%

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